molecular formula C13H14O2 B13508991 rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid

rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid

Katalognummer: B13508991
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: XFIGCNCLVXGNDI-AYLPWXGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the carbene intermediate . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclopropane structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties

Eigenschaften

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

(1R)-2-[(1R,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)/t9-,10+,11?,12-/m1/s1

InChI-Schlüssel

XFIGCNCLVXGNDI-AYLPWXGPSA-N

Isomerische SMILES

C1[C@@H]([C@H]1C2=CC=CC=C2)C3C[C@H]3C(=O)O

Kanonische SMILES

C1C(C1C2=CC=CC=C2)C3CC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.